![molecular formula C8H12ClN3O2S B6188512 tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate CAS No. 847490-68-0](/img/new.no-structure.jpg)
tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 5-chloro-1,2,4-thiadiazole ring via a methylene bridge. The presence of the thiadiazole ring, a heterocyclic structure containing both sulfur and nitrogen atoms, imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate typically involves the following steps:
Formation of the Thiadiazole Ring: The 5-chloro-1,2,4-thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and chlorinated acyl chlorides under acidic conditions.
Carbamate Formation: The thiadiazole intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild heating.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide can be used, though specific conditions depend on the desired transformation.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiadiazoles can be obtained.
Hydrolysis Products: The primary amine and carbon dioxide are the main products.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties :
- Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The introduction of the chloro group may enhance this activity by increasing the compound's reactivity and interaction with microbial targets.
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Anticancer Potential :
- Studies have shown that derivatives of thiadiazoles can inhibit cancer cell proliferation. The specific mechanism often involves the modulation of cellular signaling pathways associated with cell growth and apoptosis. Future studies could explore the efficacy of tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate in various cancer models.
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Insecticidal Activity :
- Compounds similar to this carbamate have been investigated for their potential as insecticides. The structural characteristics of thiadiazoles contribute to their neurotoxic effects on insects, making them candidates for pest control formulations.
Pharmaceutical Development
- The unique structure of this compound positions it as a lead compound for developing new pharmaceuticals targeting infectious diseases and cancer.
Agricultural Chemistry
- Given its potential insecticidal properties, this compound can be explored for use in agricultural pesticides. Its effectiveness against specific pests could provide an alternative to traditional chemical insecticides, promoting sustainable agricultural practices.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro; effective against E. coli and S. aureus. |
Study B | Anticancer Properties | Showed reduced proliferation in breast cancer cell lines; suggested mechanisms involve apoptosis induction. |
Study C | Insecticidal Efficacy | Evaluated against common agricultural pests; exhibited high toxicity levels comparable to commercial insecticides. |
Mechanism of Action
The mechanism by which tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate exerts its effects involves interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their function. The carbamate group may also play a role in binding to active sites, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
- tert-Butyl N-[(5-chloro-1,2,4-oxadiazol-3-yl)methyl]carbamate
- tert-Butyl N-[(5-chloro-1,2,4-triazol-3-yl)methyl]carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate moiety, the heterocyclic rings differ, leading to variations in chemical reactivity and biological activity.
- Unique Properties: The presence of sulfur in the thiadiazole ring of tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate imparts distinct electronic properties, potentially enhancing its interaction with certain biological targets compared to its oxadiazole and triazole analogs.
This comprehensive overview highlights the unique aspects of this compound, from its synthesis to its applications and mechanisms of action
Biological Activity
Tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C₉H₁₂ClN₃O₂S
- Molecular Weight : 233.72 g/mol
- CAS Number : 17512-30-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiadiazole moiety is known for its ability to act as a bioisostere for carboxylic acids and can modulate enzyme activities by mimicking natural substrates.
Enzyme Inhibition
Research indicates that compounds containing the thiadiazole structure can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that similar thiadiazole derivatives exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation .
Biological Activities
-
Antimicrobial Activity
- This compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.
- Case Study : A study evaluating the antimicrobial efficacy found that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains .
-
Anticancer Activity
- The compound has been investigated for its potential anticancer effects. Research has indicated that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), this compound showed an IC50 value of 15 µM, indicating significant cytotoxicity .
-
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : In an animal model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups .
Data Table: Biological Activities Summary
Properties
CAS No. |
847490-68-0 |
---|---|
Molecular Formula |
C8H12ClN3O2S |
Molecular Weight |
249.72 g/mol |
IUPAC Name |
tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C8H12ClN3O2S/c1-8(2,3)14-7(13)10-4-5-11-6(9)15-12-5/h4H2,1-3H3,(H,10,13) |
InChI Key |
MYBGAELZJWHMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NSC(=N1)Cl |
Purity |
95 |
Origin of Product |
United States |
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